molecular formula C6H8O3 B096114 1,2-Ethanediol, 1-(2-furanyl)- CAS No. 19377-75-4

1,2-Ethanediol, 1-(2-furanyl)-

Cat. No. B096114
CAS RN: 19377-75-4
M. Wt: 128.13 g/mol
InChI Key: YOSOKWRRCVPEJS-UHFFFAOYSA-N
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Description

1,2-Ethanediol, 1-(2-furanyl)-, also known as 1-(2-Furyl)-1,2-ethanediol or 1-(2-Furanyl)-1,2-ethanediol, is a chemical compound with the molecular formula C6H8O3 . It has a molecular weight of 128.1259 . The IUPAC Standard InChIKey for this compound is YOSOKWRRCVPEJS-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of 1,2-Ethanediol, 1-(2-furanyl)- can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.

Scientific Research Applications

Research on similar compounds, such as 1-phenyl-1,2-ethanediol, indicates their value as chiral building blocks in organic synthesis. For instance, Candida parapsilosis SYB-1 has been used for the biocatalytic conversion of 1-phenyl-1,2-ethanediol, producing S-1-phenyl-1,2-ethanediol with high optical purity and yield (Nie Yao, 2003).

Furthermore, ethanediol has been detected in various molecular clouds in space, suggesting that its larger diol isomers, such as 1,2-ethanediol, could also be present in these environments. This highlights the potential for extraterrestrial organic chemistry studies involving compounds like 1,2-ethanediol, 1-(2-furanyl)- (Bossa et al., 2014).

The molecule also exhibits water-like behavior in binary mixtures, such as with pyridine, due to its ability to form hydrogen bonds, which contributes to the understanding of its physical properties and interactions in solutions (Przybyla et al., 2011).

properties

IUPAC Name

1-(furan-2-yl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSOKWRRCVPEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340618
Record name 1-(2-Furyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanediol, 1-(2-furanyl)-

CAS RN

19377-75-4
Record name 1-(2-Furyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MR Loizzo, M Bonesi, A Pugliese… - Journal of the …, 2014 - Wiley Online Library
BACKGROUND The aim of this study is to evaluate, for the first time, the chemical profile, antioxidant properties and cholinesterase inhibitory activity of dried fruits and honey of Ficus …
Number of citations: 41 onlinelibrary.wiley.com
H Baniamerian, M Høj, MJ Beier… - Reaction Chemistry & …, 2023 - pubs.rsc.org
Hydrous pyrolysis of glucose is a promising method to produce glycolaldehyde and other valuable oxygenates in high yield. In this process, an aqueous glucose solution is sprayed into …
Number of citations: 2 pubs.rsc.org
MA Gondal - bioRxiv, 2020 - biorxiv.org
Moringa oleifera plant contains a numerous antioxidants, antibiotics and nutrients (vitamins and minerals) which makes it prospective for diverse biomedical applications. This report …
Number of citations: 1 www.biorxiv.org
RK Aldakheel, S Rehman, MA Almessiere, FA Khan… - Pharmaceuticals, 2020 - mdpi.com
In the current study, we present the correlation between the capability of laser-induced breakdown spectroscopy (LIBS) to monitor the elemental compositions of plants and their …
Number of citations: 48 www.mdpi.com
S Zhu, X Lu, L Dong, J Xing, X Su, H Kong, G Xu… - … of Chromatography A, 2005 - Elsevier
A quantitative analysis of the individual compounds in tobacco essential oils is performed by comprehensive two-dimensional gas chromatography (GC×GC) combined with flame …
Number of citations: 64 www.sciencedirect.com
FI Ndwigah - 2017 - ir.jkuat.ac.ke
The soda lakes of Kenya developed as a consequence of geological and topological activities of the earth. These lakes are characterized by great variation in temperature, salt and pH …
Number of citations: 3 ir.jkuat.ac.ke
GV Amaral, EK Silva, RN Cavalcanti, CPC Martins… - Food Chemistry, 2018 - Elsevier
The effect of supercritical carbon dioxide technology (SCCD, 14, 16, and 18 MPa at 35 ± 2 C for 10 min) on whey-grape juice drink characteristics was investigated. Physicochemical …
Number of citations: 76 www.sciencedirect.com
J Singh, P Singh, A Vaishnav, S Ray, RS Rajput… - Microbiological …, 2021 - Elsevier
Microbial volatile organic compounds (mVOCs) have great potential in plant ecophysiology, yet the role of belowground VOCs in plant stress management remains largely obscure. …
Number of citations: 16 www.sciencedirect.com
НК Корбозова, ТН Кобылина, НВ Терлецкая… - … проблемы экологии и …, 2021 - elibrary.ru
Методом газовой хроматографии масс-спектрометрии исследовали содержание биологически активных веществ (БАВ) у Rhodiola semenowii Boriss., произрастающего в …
Number of citations: 0 elibrary.ru
K KHALIMI, TA PHABIOLA - Jurnal Agroekoteknologi Tropika ISSN - ojs.unud.ac.id
Fusarium wilt disease that attacks plants is caused by Fusarium oxysporum, this disease can cause significant losses to plants. The use of rhizoplan bacteria is considered as an …
Number of citations: 0 ojs.unud.ac.id

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